molecular formula C24H27N3O5 B11481299 N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine

N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine

Cat. No.: B11481299
M. Wt: 437.5 g/mol
InChI Key: KMYXWLPMTTVNRE-UHFFFAOYSA-N
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Description

2-(5-METHOXY-1H-INDOL-3-YL)ETHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE: is a complex organic compound that features a unique structure combining indole and benzodioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHOXY-1H-INDOL-3-YL)ETHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE typically involves multi-step organic synthesis. The process begins with the preparation of the indole and benzodioxole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-METHOXY-1H-INDOL-3-YL)ETHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(5-METHOXY-1H-INDOL-3-YL)ETHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(5-METHOXY-1H-INDOL-3-YL)ETHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINE: Lacks the benzodioxole moiety, resulting in different chemical and biological properties.

    [5-METHOXY-1H-INDOL-3-YL]ETHYLAMINE: Similar indole structure but without the additional functional groups.

    [7-METHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLAMINE: Contains the benzodioxole moiety but lacks the indole structure.

Uniqueness

The uniqueness of 2-(5-METHOXY-1H-INDOL-3-YL)ETHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE lies in its combined indole and benzodioxole structures, which confer distinct chemical reactivity and potential biological activity. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

N-[[5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]-2-(5-methoxy-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C24H27N3O5/c1-28-18-3-4-21-20(11-18)16(12-26-21)5-6-25-13-17-10-19(32-27-17)7-15-8-22(29-2)24-23(9-15)30-14-31-24/h3-4,8-9,11-12,19,25-26H,5-7,10,13-14H2,1-2H3

InChI Key

KMYXWLPMTTVNRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNCC3=NOC(C3)CC4=CC5=C(C(=C4)OC)OCO5

Origin of Product

United States

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